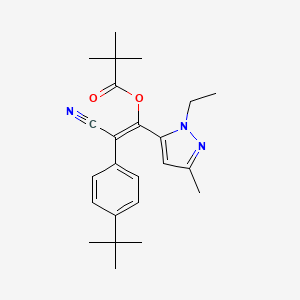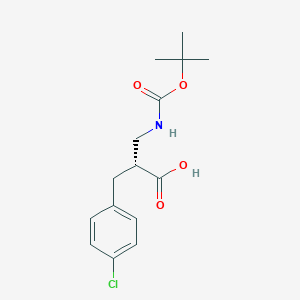
(3-Fluoro-6-methylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-6-methylpyridin-2-yl)methanol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring of pyridine can significantly alter its reactivity and interactions, making such compounds valuable in medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methylpyridin-2-yl)methanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoro-6-methylpicolinic acid with borane dimethylsulfide in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 2 hours. The reaction mixture is then quenched with methanol, and the product is extracted and purified using flash chromatography .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The exact methods can vary depending on the desired yield, purity, and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-6-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyridines.
Applications De Recherche Scientifique
(3-Fluoro-6-methylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of (3-Fluoro-6-methylpyridin-2-yl)methanol involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
(3-Fluoro-6-methylpyridin-2-yl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridines. For example, the presence of the methyl group can influence the compound’s steric interactions and reactivity, making it suitable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H8FNO |
|---|---|
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
(3-fluoro-6-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-3,10H,4H2,1H3 |
Clé InChI |
KFDNOUGIKZYLPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)







![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)
